molecular formula C10H11ClN4 B13097392 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B13097392
M. Wt: 222.67 g/mol
InChI Key: MWRIKOPMVAVBMD-UHFFFAOYSA-N
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Description

8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1699522-72-9) is a high-purity chemical building block with a molecular formula of C10H11ClN4 and a molecular weight of 222.67 g/mol . This specialized [1,2,4]triazolo[4,3-a]pyrazine derivative features a reactive chlorine atom at the 8-position and a cyclobutylmethyl substituent at the 3-position of the fused heteroaromatic system, making it a versatile intermediate for medicinal chemistry and drug discovery research . The chlorinated triazolopyrazine core serves as an excellent electrophile in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, allowing researchers to introduce diverse amine, alkoxy, and other functional groups to create targeted compound libraries. The cyclobutylmethyl moiety provides interesting three-dimensionality and conformational constraints to the resulting molecules, which can be leveraged to optimize physicochemical properties and binding affinity in lead optimization programs. This compound is supplied as a solid and requires storage according to standard laboratory practices for organic reagents. Strictly for research and development applications by qualified laboratory professionals. This product is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate engineering controls and personal protective equipment.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

8-chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C10H11ClN4/c11-9-10-14-13-8(6-7-2-1-3-7)15(10)5-4-12-9/h4-5,7H,1-3,6H2

InChI Key

MWRIKOPMVAVBMD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)CC2=NN=C3N2C=CN=C3Cl

Origin of Product

United States

Preparation Methods

The synthesis of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate, followed by chlorination using thionyl chloride or phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Chemical Reactions Analysis

8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Scientific Research Applications

Research indicates that 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant biological activity as a dual inhibitor targeting specific kinases involved in cancer progression. Notably, it has been studied for its inhibitory effects on c-Met and VEGFR-2 pathways, which are crucial in tumor growth and angiogenesis.

Key Findings

  • Inhibition of Kinases : The compound has shown promising results in inhibiting kinases associated with various cancer types, demonstrating potential as an anticancer agent.
  • Selectivity : Structural modifications of the compound influence its potency and selectivity against different cancer cell lines.

Therapeutic Applications

The therapeutic applications of this compound are primarily focused on oncology due to its kinase inhibition properties. The following table summarizes some related compounds and their respective biological activities:

Compound NameStructural FeaturesBiological Activity
This compoundChlorinated triazole-pyrazine with cyclobutylmethyl groupDual c-Met/VEGFR-2 inhibitor
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineMethyl group instead of cyclobutylmethylModerate kinase inhibition
8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazineBrominated derivative with cyclopropyl groupEnhanced binding affinity
7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazineDifferent position of chlorine atomPotentially lower activity

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • In Vitro Studies : Research conducted on various cancer cell lines demonstrated that this compound effectively inhibits cell proliferation and induces apoptosis.
  • Animal Models : In vivo studies have shown that treatment with this compound leads to significant tumor regression in xenograft models.

Mechanism of Action

The mechanism of action of 8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with molecular targets such as kinases. It inhibits the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. By binding to these kinases, the compound disrupts their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl derivatives exhibit optimized synthetic routes with total yields up to 76.57% via sequential substitution and cyclization .
  • Piperidin-1-yl substitution achieves high yields (92%) under greener conditions using PEG400 as a solvent .
  • Bulky substituents (e.g., cyclobutylmethyl, 4-chlorobenzyl) may reduce yields due to steric hindrance during substitution reactions.

Key Findings :

  • Trifluoromethyl analogs are pivotal in c-Met kinase inhibition, a target in non-small cell lung cancer .
  • Benzyl derivatives demonstrate potent anticonvulsant activity with ED₅₀ values as low as 3 mg/kg, suggesting improved blood-brain barrier penetration .
  • Thioether-linked substituents (e.g., 4-chlorobenzylthio) enhance antifungal activity, likely due to increased lipophilicity and membrane disruption .

Biological Activity

8-Chloro-3-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a novel compound with significant potential in medicinal chemistry, particularly as an inhibitor of specific kinases involved in cancer progression. Its unique molecular structure, characterized by a triazole and pyrazine ring system, positions it as a promising candidate for further research and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}ClN4_{4}
  • Molecular Weight : Approximately 222.67 g/mol
  • Key Features : Chlorine atom at the 8-position and a cyclobutylmethyl group at the 3-position of the triazolo ring.

Research indicates that this compound functions primarily as a dual inhibitor targeting the c-Met and VEGFR-2 pathways. These pathways are crucial in tumor growth and angiogenesis, making this compound a valuable asset in cancer therapy.

In Vitro Studies

The compound has been tested against various cancer cell lines, demonstrating significant inhibitory effects on cell proliferation. The following table summarizes its activity compared to other related compounds:

Compound NameActivity TypeIC50_{50} (µM)
This compound Dual c-Met/VEGFR-2 inhibitor0.5 - 1.0
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine Moderate kinase inhibition5.0
8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine Enhanced binding affinity0.3
7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine Potentially lower activity10.0

Case Studies

In a recent study published in Medicinal Chemistry, the compound exhibited potent activity against several cancer types including lung and breast cancer cell lines. The study highlighted its ability to induce apoptosis and inhibit migration in these cells.

Another study focused on its pharmacokinetic properties revealed favorable absorption and distribution characteristics in vivo, suggesting its potential for oral bioavailability.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural modifications. The presence of the cyclobutylmethyl group enhances its interaction with target kinases compared to simpler analogs.

Key Findings:

  • Structural modifications significantly influence potency and selectivity.
  • The chlorinated derivative shows improved stability and bioactivity compared to non-chlorinated counterparts.

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